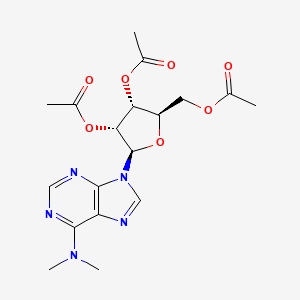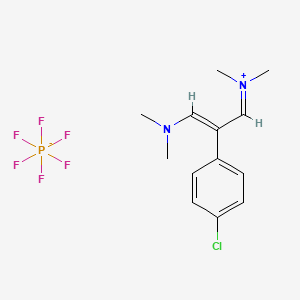
Z-Asp-Glu-Val-Asp-chloromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide inhibitor known for its role in inhibiting caspase-3, an enzyme involved in the execution phase of cell apoptosis. This compound is widely used in biochemical research to study apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like thiols or amines.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethylketone group has reacted with nucleophilic sites on the target proteins.
Scientific Research Applications
Z-Asp-Glu-Val-Asp-chloromethylketone is extensively used in scientific research, particularly in the fields of:
Biochemistry: To study the mechanisms of apoptosis and the role of caspase-3.
Cell Biology: To investigate cell death pathways and their regulation.
Medicine: As a tool to understand diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: In the development of apoptosis assays and screening of potential therapeutic agents.
Mechanism of Action
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by covalently binding to the active site cysteine of caspase-3. This binding inhibits the enzyme’s activity, preventing the cleavage of its substrates and thereby blocking the apoptotic process. The molecular target is the active site of caspase-3, and the pathway involved is the intrinsic apoptosis pathway.
Comparison with Similar Compounds
Similar Compounds
Z-Asp-Glu-Val-Asp-fluoromethylketone: Another caspase-3 inhibitor with a fluoromethylketone group.
Z-Asp-Glu-Val-Asp-aldehyde: A reversible inhibitor of caspase-3.
Z-Asp-Glu-Val-Asp-bromomethylketone: Similar to the chloromethylketone but with a bromine atom.
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its irreversible inhibition of caspase-3, making it a powerful tool for studying long-term effects of caspase inhibition. Its chloromethylketone group is highly reactive, ensuring strong and specific binding to the target enzyme.
Properties
Molecular Formula |
C27H35ClN4O12 |
|---|---|
Molecular Weight |
643.0 g/mol |
IUPAC Name |
5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
GRXANEWUMQJHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



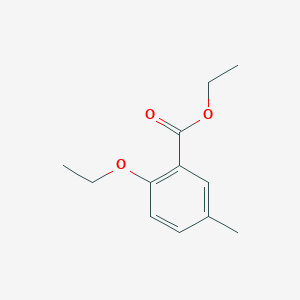
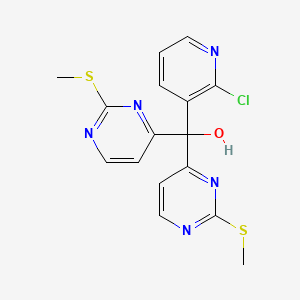

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

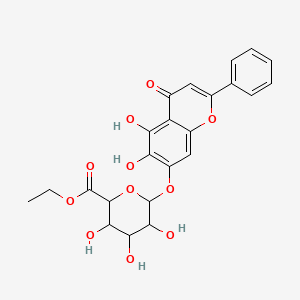
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
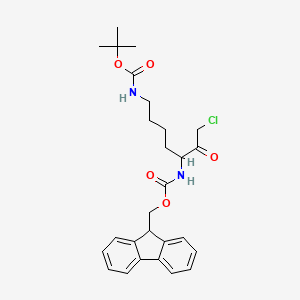
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
